5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Description
5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with the molecular formula C17H14BrN3O3 It is known for its unique structure, which includes a bromophenyl group, a dimethylpyrrole moiety, and a diazinane-trione core
Properties
IUPAC Name |
5-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-9-7-11(8-14-15(22)19-17(24)20-16(14)23)10(2)21(9)13-5-3-12(18)4-6-13/h3-8H,1-2H3,(H2,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCAXDFTCJQKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 4-bromobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diazinane-trione core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-[(4-DIMETHYLAMINOPHENYL)METHYLENE]-1,3-DIAZINANE-2,4,6-TRIONE: Similar structure but with a dimethylamino group instead of a bromophenyl group.
5-[(4-METHOXYPHENYL)METHYLENE]-1,3-DIAZINANE-2,4,6-TRIONE: Contains a methoxy group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE imparts unique chemical properties, such as enhanced reactivity in substitution reactions and potential biological activity. This distinguishes it from other similar compounds and makes it a valuable target for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
